molecular formula C17H19N3O2 B7434902 N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine

N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine

Cat. No. B7434902
M. Wt: 297.35 g/mol
InChI Key: ZMKWAIPSXFBBFP-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FMN-5" and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

FMN-5 has been shown to have a range of applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protein kinase activity. FMN-5 has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, FMN-5 has been studied for its potential use in the development of new imaging agents for the detection of cancer and other diseases.

Mechanism of Action

The mechanism of action of FMN-5 is not fully understood, but it is believed to involve the inhibition of enzyme activity. Specifically, FMN-5 has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting kinase activity, FMN-5 may be able to block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMN-5 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and growth. Additionally, FMN-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMN-5 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FMN-5 has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. Additionally, FMN-5 is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of FMN-5 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, FMN-5 may have off-target effects on other enzymes, which could complicate experimental outcomes.

Future Directions

There are several future directions for research on FMN-5. One area of focus is the development of new fluorescent probes for the detection of protein kinase activity. Additionally, researchers are exploring the potential use of FMN-5 as a therapeutic agent for the treatment of cancer and other diseases. Future research may also focus on the development of new imaging agents for the detection of cancer and other diseases. Finally, researchers may investigate the mechanism of action of FMN-5 in greater detail to better understand its potential applications in scientific research.

Synthesis Methods

FMN-5 can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of furan-2-carboxylic acid with 4-methoxy-2-methyl-2-butanone to form a furan-containing intermediate. This intermediate is then reacted with 2-bromo-6-chloro-3-nitropyridine to form the final product, FMN-5. The synthesis method of FMN-5 has been optimized to produce high yields of pure product.

properties

IUPAC Name

N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-21-11-7-13(12-14-4-3-10-22-14)20-17-15-5-2-8-18-16(15)6-9-19-17/h2-6,8-10,13H,7,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKWAIPSXFBBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC1=CC=CO1)NC2=NC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine

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